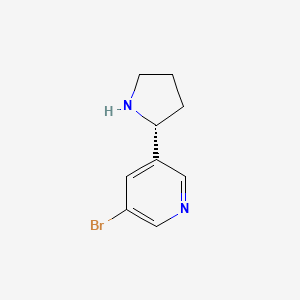
(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine
説明
(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine is an organic compound with a molecular formula of C7H9BrN2. It is a member of the pyridine family, which is a group of heterocyclic aromatic compounds that are used as a starting material in many organic synthesis reactions. It is a colorless solid that is soluble in polar organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The compound has several applications in synthetic organic chemistry, including its use as a building block for the synthesis of more complex molecules.
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis of Enantiomers : Enantiomers of pyridinesulfonamide, which share structural similarities with "(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine", have been synthesized, with their stereostructures researched through methods like X-ray analysis, electronic circular dichroism (ECD), and optical rotation (OR) (Zhou et al., 2015).
Photochemical and Photophysical Studies
- Photoinduced Tautomerization : Studies on derivatives of pyridine such as 2-(1H-pyrazol-5-yl)pyridine have revealed the occurrence of photoinduced tautomerization, providing insights into the photoreactions of these compounds (Vetokhina et al., 2012).
Catalysis and Chemical Reactivity
- Catalytic Activity : Research on the acidic properties of pyridine adsorbed on zeolites indicates potential catalytic activities of pyridine derivatives in various reactions, which might apply to "this compound" as well (Ward, 1968).
Polymer Chemistry
- Polyelectrolyte Synthesis : Studies on the synthesis of hyperbranched polyelectrolytes from similar pyridine compounds hint at potential applications in polymer chemistry (Monmoton et al., 2008).
Medicinal Chemistry
Antitumor and Antiviral Activities : Research indicates that certain pyridine derivatives exhibit antitumor and antiviral activities, suggesting potential medicinal applications for similar compounds (Varma et al., 2020; Bergstrom et al., 1984).
Biochemical Studies : The investigation into the synthesis, kinetics, and biological studies of pyridine ruthenium(III) complexes indicates potential biochemical applications (Omondi et al., 2018).
作用機序
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (sar) of the studied compounds .
生化学分析
Biochemical Properties
®-3-Bromo-5-(pyrrolidin-2-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or modulating their activity . Additionally, this compound may interact with proteins involved in signal transduction pathways, altering their conformation and function .
Cellular Effects
The effects of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine may activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine involves its binding interactions with biomolecules. This compound can bind to enzyme active sites, either inhibiting or activating their catalytic activity . Additionally, ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine may interact with transcription factors, influencing gene expression by modulating their binding to DNA . These interactions can lead to changes in cellular function and overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, depending on its stability and degradation rate .
Dosage Effects in Animal Models
The effects of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular signaling pathways . At higher doses, ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are observed, where the compound’s activity changes significantly with varying dosages .
Metabolic Pathways
®-3-Bromo-5-(pyrrolidin-2-yl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . Understanding the metabolic pathways of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine is crucial for predicting its biological effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine may localize to specific compartments, influencing its accumulation and activity . The distribution of this compound within tissues also determines its overall biological effects .
Subcellular Localization
The subcellular localization of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine within subcellular structures can influence its interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
3-bromo-5-[(2R)-pyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOQHGHGEPQGOO-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427570 | |
| Record name | 3-Bromo-5-[(2R)-pyrrolidin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83023-56-7 | |
| Record name | 3-Bromo-5-[(2R)-pyrrolidin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


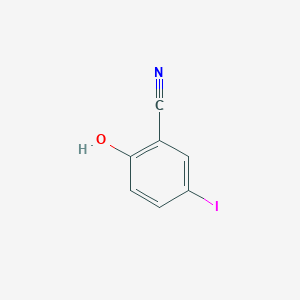




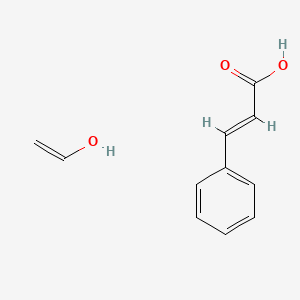
![[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1588327.png)
![[(1R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate](/img/structure/B1588328.png)
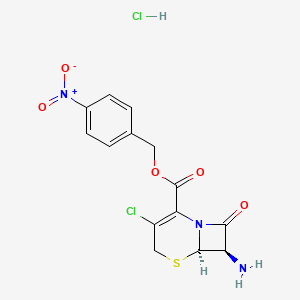
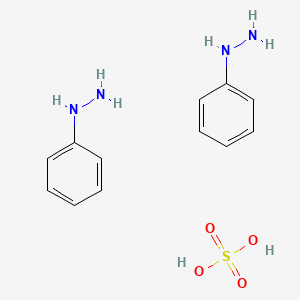
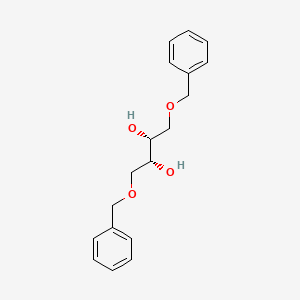
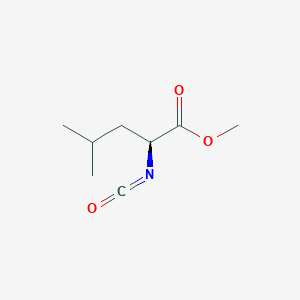
![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)

